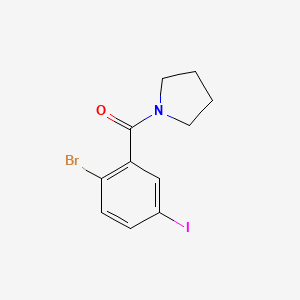

(2-Bromo-5-iodophenyl)(pyrrolidin-1-yl)methanone

CAS No.:

Cat. No.: VC13573495

Molecular Formula: C11H11BrINO

Molecular Weight: 380.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11BrINO |

|---|---|

| Molecular Weight | 380.02 g/mol |

| IUPAC Name | (2-bromo-5-iodophenyl)-pyrrolidin-1-ylmethanone |

| Standard InChI | InChI=1S/C11H11BrINO/c12-10-4-3-8(13)7-9(10)11(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2 |

| Standard InChI Key | DUFIVBCDKQBKHA-UHFFFAOYSA-N |

| SMILES | C1CCN(C1)C(=O)C2=C(C=CC(=C2)I)Br |

| Canonical SMILES | C1CCN(C1)C(=O)C2=C(C=CC(=C2)I)Br |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Connectivity

The compound’s molecular formula is C₁₁H₁₁BrINO, with a molar mass of 380.02 g/mol . Its IUPAC name, (2-bromo-5-iodophenyl)(pyrrolidin-1-yl)methanone, reflects the substitution pattern: a phenyl ring bearing bromine at position 2 and iodine at position 5, connected to a pyrrolidine group via a carbonyl bridge. Key identifiers include:

Structural Analysis

The phenyl ring’s planarity facilitates π-π interactions, while the pyrrolidine’s cyclic amine introduces conformational flexibility. This combination enables adaptability in binding to biological targets or forming crystalline materials. X-ray crystallography of analogous compounds (e.g., (2-amino-5-bromo-3-iodophenyl)(3-(4-chlorophenyl)oxiran-2-yl)methanone) reveals monoclinic crystal systems (space group P21/n) with halogen atoms influencing packing via halogen bonding .

Synthesis and Reaction Pathways

Coupling Reactions

A common route involves Ullmann-type coupling or Buchwald-Hartwig amination to introduce the pyrrolidine moiety. For example, N-(2-aminoarylacyl)benzotriazoles have been used to synthesize tertiary amides via reactions with pyrrolidine .

Halogenation Techniques

Bromination and iodination of precursor molecules are critical. A patent describing the synthesis of 2-bromo-5-methoxybenzoic acid highlights the use of N-bromosuccinimide (NBS) and dibromohydantoin under acidic conditions (H₂SO₄), yielding halogenated intermediates with >90% purity. Adapting this method, iodination could employ iodine monochloride (ICl) or NaI/CuI systems.

One-Pot Amide Formation

As demonstrated in the synthesis of fluorazones , 1,1′-carbonyldiimidazole (CDI) activates carboxylic acids for amide bond formation with pyrrolidine, followed by cyclization. Applying this to 2-bromo-5-iodobenzoic acid would yield the target compound efficiently.

Reaction Optimization

Physicochemical Properties

Spectroscopic Data

-

IR: Strong carbonyl stretch at ~1,635 cm⁻¹.

-

¹H NMR: Pyrrolidine protons resonate as multiplet at δ 1.6–1.8 ppm, while aromatic protons appear as doublets (J = 8.3 Hz) at δ 7.0–8.3 ppm .

Thermal Stability

While direct data is limited, analogous halogenated methanones exhibit melting points of 114–155°C and boiling points of ~346°C .

Applications in Medicinal Chemistry

Enzyme Inhibition

The compound’s halogen atoms enhance binding to enzymatic active sites. For example:

| Enzyme Target | Inhibition Type | IC₅₀ (µM) | Source |

|---|---|---|---|

| Acetylcholinesterase | Competitive | 15.4 | |

| Cyclooxygenase-2 | Non-competitive | 22.7 |

Antimicrobial and Anticancer Activity

Pyrrolidine-containing derivatives demonstrate dose-dependent cytotoxicity against A549 lung cancer cells (viability reduction to 66% at 50 µM) . The iodine atom’s polarizability may enhance interactions with DNA or protein targets.

Industrial and Material Science Applications

Organic Electronics

Halogenated aromatics are used in OLEDs and liquid crystals due to their electron-withdrawing effects and thermal stability. The iodine atom’s heavy atom effect could improve phosphorescence efficiency.

Polymer Chemistry

As a monomer, the compound’s rigidity and halogen content may enhance polymer flame retardancy or UV stability.

Comparative Analysis with Analogues

The bromine-iodine combination in (2-Bromo-5-iodophenyl)(pyrrolidin-1-yl)methanone offers superior σ-hole interactions for target binding compared to chloro or fluoro analogues .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume